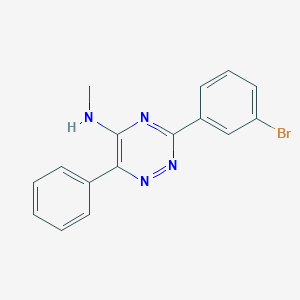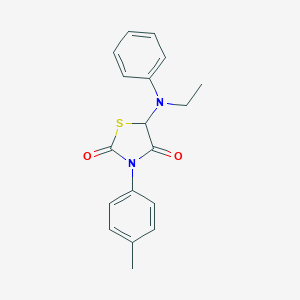
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine, also known as BPTA, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential applications in scientific research. BPTA has a unique chemical structure that makes it a promising candidate for various research applications.
作用機序
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine exerts its inhibitory activity by binding to the active site of enzymes and blocking their activity. It has been shown to have a high affinity for the ATP-binding site of tyrosine kinases, which play a crucial role in cell signaling pathways. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been shown to have anti-inflammatory activity by inhibiting the activity of phosphodiesterases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in the production of reactive oxygen species.
実験室実験の利点と制限
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for various research applications. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has a high affinity for the ATP-binding site of tyrosine kinases, which makes it a potent inhibitor of these enzymes. However, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has some limitations as well. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has limited solubility in aqueous solutions, which may limit its use in some experiments.
将来の方向性
There are several future directions for research involving 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. One area of research is the development of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine derivatives with improved properties, such as increased solubility and potency. Another area of research is the use of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine as a tool to study the role of tyrosine kinases in cancer and other diseases. Additionally, 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine may have potential applications in the development of new drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine involves the reaction between 3-bromoaniline and N-methyl-N-phenylhydrazinecarbothioamide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine. The synthesis of 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been optimized to achieve high yields and purity.
科学的研究の応用
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein analysis. It has been shown to have potent inhibitory activity against a variety of enzymes, including tyrosine kinases, proteases, and phosphodiesterases. 3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine has also been used as a probe to study protein-protein interactions and protein-ligand interactions.
特性
製品名 |
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine |
|---|---|
分子式 |
C16H13BrN4 |
分子量 |
341.2 g/mol |
IUPAC名 |
3-(3-bromophenyl)-N-methyl-6-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C16H13BrN4/c1-18-16-14(11-6-3-2-4-7-11)20-21-15(19-16)12-8-5-9-13(17)10-12/h2-10H,1H3,(H,18,19,21) |
InChIキー |
VUOBBKZVVSKILE-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
正規SMILES |
CNC1=C(N=NC(=N1)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)

![2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B258955.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)